molecular formula C25H21N2O4S+ B12672992 1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium CAS No. 71728-47-7

1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium

Cat. No.: B12672992
CAS No.: 71728-47-7
M. Wt: 445.5 g/mol
InChI Key: ZCFIHBJXYKJYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalenesulfonic acid moiety, a diazo group, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester typically involves multiple steps, including esterification, coupling, and diazotization reactions. The process begins with the esterification of naphthalenesulfonic acid with the appropriate phenol derivative. This is followed by the coupling of the ester with a diazonium salt to introduce the diazo group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The diazo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonic acid moiety enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’,4’'-ethylidynetris [phenol]
  • 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4-cyclohexyl-2,6-bis [ [4-hydroxy-3- [ (4-hydroxyphenyl)methyl]-2,5-dimethylphenyl]methyl]phenol
  • 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid ester with 3,3’-bis (2-hydroxy-5-methylbenzyl)-4,4’-dihydroxy-5,5’- dimethyldiphenylmethane

Uniqueness

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 1-methyl-1-phenylethyl group enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

71728-47-7

Molecular Formula

C25H21N2O4S+

Molecular Weight

445.5 g/mol

IUPAC Name

imino-[1-oxo-5-[4-(2-phenylpropan-2-yl)phenoxy]sulfonylnaphthalen-2-ylidene]azanium

InChI

InChI=1S/C25H21N2O4S/c1-25(2,17-7-4-3-5-8-17)18-11-13-19(14-12-18)31-32(29,30)23-10-6-9-21-20(23)15-16-22(27-26)24(21)28/h3-16,26H,1-2H3/q+1

InChI Key

ZCFIHBJXYKJYHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CC(=[N+]=N)C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.